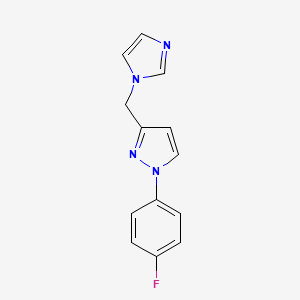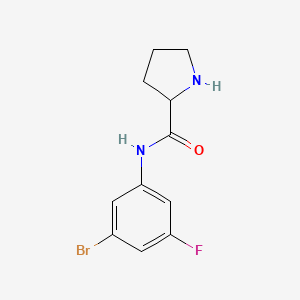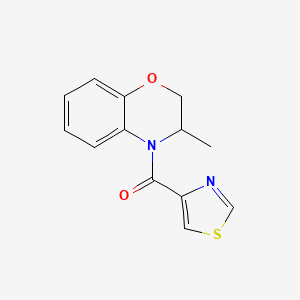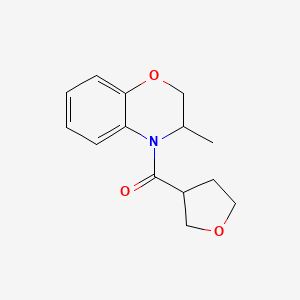
2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties, which make it useful in various fields of study, including chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to act as a reactive intermediate in the synthesis of bioactive compounds. It is also believed to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to possess antioxidant properties, which may protect cells from oxidative damage. It has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate in lab experiments is its availability and low cost. It is also relatively easy to synthesize, which makes it a useful starting material for the synthesis of various bioactive compounds. However, one of the limitations is that its mechanism of action is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate in scientific research. One direction is to further investigate its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Another direction is to explore its potential as a starting material for the synthesis of novel bioactive compounds with potential therapeutic applications. Additionally, further studies are needed to fully understand its mechanism of action and its potential limitations in certain applications.
Conclusion:
In conclusion, 2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate is a useful chemical compound that has been widely used in scientific research. Its unique properties make it useful in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. While its mechanism of action is not fully understood, it has been shown to possess various biochemical and physiological effects that may be useful in the treatment of various diseases. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate can be synthesized by reacting 2-methyl-1,3-thiazole-5-carboxylic acid with 2-(methylsulfanyl)ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The reaction is carried out under reflux conditions for a few hours, and the product is obtained by precipitation with an appropriate solvent.
Aplicaciones Científicas De Investigación
2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various bioactive compounds. It has also been used in the synthesis of novel thiazole derivatives, which have been shown to possess antimicrobial, anti-inflammatory, and anticancer activities.
Propiedades
IUPAC Name |
2-methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c1-6-9-5-7(13-6)8(10)11-3-4-12-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQFZSFMMKJVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)OCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanylethyl 2-methyl-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3,4-Thiadiazol-2-yl)-3-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]urea](/img/structure/B7586083.png)

![2-[Methyl-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]amino]acetonitrile](/img/structure/B7586087.png)
![3-[2-Methoxyethyl-[(1-methylbenzimidazol-2-yl)methyl]amino]propanenitrile](/img/structure/B7586096.png)



![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7586124.png)

![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)



